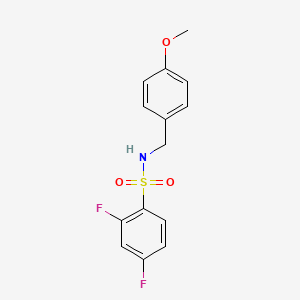
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzenesulfonamide core substituted with two fluorine atoms at the 2 and 4 positions and a 4-methoxybenzyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzenesulfonyl chloride and 4-methoxybenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-methoxybenzylamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides with different nucleophiles.
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Sulfinamides or thiols.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is employed in chemical biology to study the effects of sulfonamide derivatives on cellular processes.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates or cofactors. This compound may inhibit enzymes involved in folate synthesis, leading to antibacterial effects. The fluorine atoms and methoxybenzyl group contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-difluorobenzenesulfonamide: Lacks the methoxybenzyl group, making it less specific in its interactions.
4-methoxybenzenesulfonamide: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
N-benzylbenzenesulfonamide: Lacks both the fluorine atoms and the methoxy group, leading to different chemical and biological properties.
Uniqueness
2,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the methoxybenzyl group. These substituents enhance its reactivity and specificity, making it a valuable compound for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2,4-difluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-7-4-11(15)8-13(14)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMDCWUXUMUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5999625.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5999637.png)
![2-[(3-Methoxybenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B5999639.png)

![dimethyl 5-{[(4-nitrophenoxy)acetyl]amino}isophthalate](/img/structure/B5999650.png)
![N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-HYDROXYBENZOHYDRAZIDE](/img/structure/B5999657.png)
![methyl N-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}glycinate](/img/structure/B5999664.png)
![1-(2-chloro-4-fluorobenzyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5999671.png)

![4-[4-(3-methylphenyl)piperazin-1-yl][1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5999686.png)
![N-(bicyclo[2.2.1]hept-2-yl)-3-(4-ethylphenyl)propanamide](/img/structure/B5999692.png)
![2-(2-{[4-(benzyloxy)-3-chlorobenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B5999698.png)
![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5999710.png)
